5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole
Beschreibung
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole is a heterocyclic compound with a unique tricyclic structure
Eigenschaften
CAS-Nummer |
132804-41-2 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.149 |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8-6(4-10-11-8)5(1)3-9-7/h3-4H,1-2H2 |
InChI-Schlüssel |
UCZFAORBRGUWJF-UHFFFAOYSA-N |
SMILES |
C1CC2=NC=C1C3=C2ON=C3 |
Synonyme |
4,7-Ethanoisoxazolo[5,4-c]pyridine(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole can be achieved through the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This method involves the formation of the tricyclic structure through a series of cyclization reactions under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes involving cyclization reactions under controlled conditions would be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may be utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to various biological responses. The exact pathways involved would depend on the specific application and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: This compound has a similar tricyclic structure but contains an additional nitrogen atom.
2-Oxa-7-azaspiro[4.4]nona-3,6,8-trienes: This precursor compound shares some structural features with 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole.
Uniqueness
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole is unique due to its specific arrangement of oxygen and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
